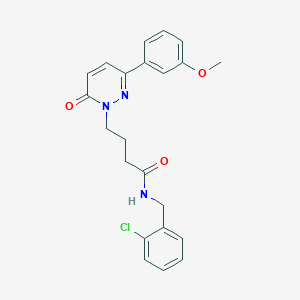

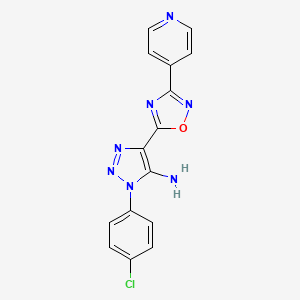

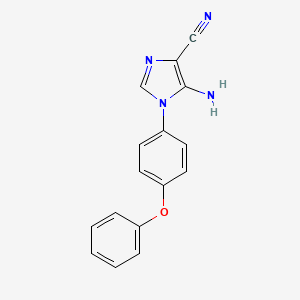

![molecular formula C20H20N4O3 B2886631 methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate CAS No. 950234-12-5](/img/structure/B2886631.png)

methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound you mentioned contains a triazole ring. Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered aromatic ring . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .

Synthesis Analysis

Triazoles can be synthesized via a variety of methods. One common method is the “Click” chemistry, which involves a [3+2] cycloaddition reaction . Another method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides .Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic ring . The exact molecular structure of “methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate” would need to be determined through techniques such as NMR or X-ray crystallography.Chemical Reactions Analysis

Triazoles can undergo a variety of chemical reactions. For example, they can participate in cycloaddition reactions . The specific reactions that “methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate” can undergo would depend on its exact structure and the conditions under which it is reacted.Aplicaciones Científicas De Investigación

Antimicrobial Applications

Triazoles: are renowned for their antimicrobial properties . They are particularly effective against a range of Gram-positive and Gram-negative bacteria . The triazole ring can be tailored to fight multidrug-resistant pathogens, making it a valuable asset in the development of new antibacterial agents. The compound could potentially be modified to enhance its antimicrobial efficacy.

Anticancer Activity

The triazole core is a common feature in many chemotherapeutic agents . Substituted triazoles have been used to treat breast cancer, with drugs like letrozole and anastrozole comprising a 1,2,4-triazole chain . The specific compound could be explored for its anticancer potential, particularly in drug-resistant cases.

Antifungal and Antiviral Therapeutics

Triazole derivatives, such as fluconazole and voriconazole, are well-established in the treatment of fungal infections . Their mechanism involves inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This compound’s structure suggests it could be a candidate for developing new antifungal or antiviral medications.

Anti-inflammatory and Analgesic Uses

The anti-inflammatory and analgesic properties of triazoles make them suitable for treating conditions like arthritis and other inflammatory diseases . The compound’s triazole ring could be leveraged to synthesize drugs that reduce inflammation and pain.

Antidepressant and Anxiolytic Effects

Triazoles have been used in the synthesis of antidepressant and anxiolytic drugs . The pharmacological activity of the triazole ring can be harnessed to develop new treatments for mental health disorders, potentially offering improved efficacy or reduced side effects.

Agrochemical Research

Triazole compounds have applications in agrochemistry as well . They can function as growth regulators, fungicides, or herbicides. The subject compound could be investigated for its utility in enhancing crop protection and yield.

Material Science and Industrial Applications

In material science, triazoles contribute to the development of novel materials with unique properties . They can be used as photostabilizers , dyes , or anticorrosives . The compound’s stability and chemical versatility make it a candidate for creating advanced materials with specific industrial applications.

Organocatalysis

Triazoles are known to facilitate various chemical reactions as organocatalysts . They can influence the rate and outcome of chemical transformations, which is crucial in synthesizing complex molecules. This compound’s triazole unit could be pivotal in developing new catalytic processes.

Mecanismo De Acción

Target of Action

It’s known that triazole derivatives can bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

It’s known that triazole derivatives can mediate hydrophobic interactions with the side chains of certain amino acids . This suggests that the compound could potentially interact with its targets through similar mechanisms.

Biochemical Pathways

It’s known that triazole derivatives can exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that the compound could potentially affect a variety of biochemical pathways.

Pharmacokinetics

It’s known that triazole derivatives can show a broad range of chemical and biological properties . This suggests that the compound could potentially have diverse pharmacokinetic properties.

Result of Action

It’s known that triazole derivatives can exhibit cytotoxic activities . This suggests that the compound could potentially have similar effects.

Action Environment

It’s known that the activity of triazole derivatives can be influenced by the presence of electron-donating and electron-withdrawing groups . This suggests that the compound’s action could potentially be influenced by similar factors.

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 3-[(1-phenyl-5-propyltriazole-4-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-3-8-17-18(22-23-24(17)16-11-5-4-6-12-16)19(25)21-15-10-7-9-14(13-15)20(26)27-2/h4-7,9-13H,3,8H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVPLXPSJJHBOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-{[(1-phenyl-5-propyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

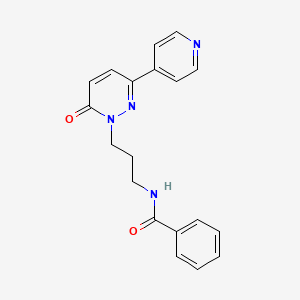

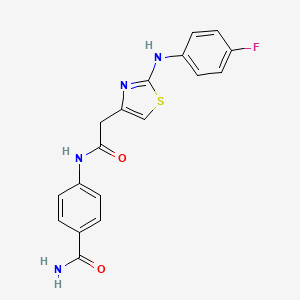

![4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B2886549.png)

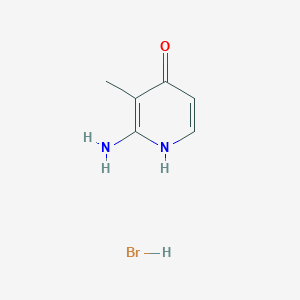

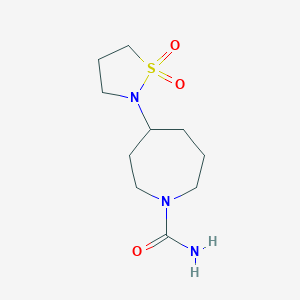

![N-(2-chlorophenyl)-2-methyl-5-[5-(pyrrolidin-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]thiophene-3-sulfonamide](/img/structure/B2886550.png)

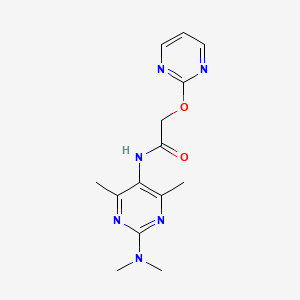

![2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2886565.png)

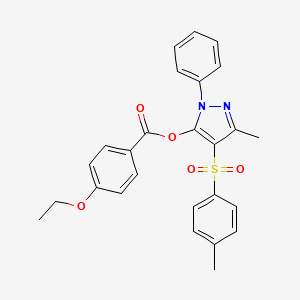

![(3Z)-1-benzyl-3-{[(3-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2886570.png)